1-Methylindoline-7-carbonitrile
CAS No.:
Cat. No.: VC15997016
Molecular Formula: C10H10N2
Molecular Weight: 158.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10N2 |
---|---|
Molecular Weight | 158.20 g/mol |
IUPAC Name | 1-methyl-2,3-dihydroindole-7-carbonitrile |
Standard InChI | InChI=1S/C10H10N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-4H,5-6H2,1H3 |
Standard InChI Key | PVIQSLCOPRUKNM-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC2=C1C(=CC=C2)C#N |
Introduction
Chemical Structure and Nomenclature
IUPAC Classification and Molecular Framework
The systematic IUPAC name for this compound is 1-methyl-2,3-dihydroindole-7-carbonitrile, reflecting its fully saturated five-membered ring (indoline) and substituents. The core structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at position 1 and a cyano (–CN) group at position 7 (Figure 1). This configuration distinguishes it from the aromatic indole analog, 1-methylindole-7-carbonitrile (PubChem CID: 24229743), which lacks hydrogen saturation in the five-membered ring .
Table 1: Structural comparison of indoline and indole derivatives
Property | 1-Methylindoline-7-carbonitrile | 1-Methylindole-7-carbonitrile |
---|---|---|
Molecular Formula | ||
Ring Saturation | Fully saturated (indoline) | Aromatic (indole) |
CAS Number | Not explicitly reported | 52951-14-1 |
Key Applications | Medicinal intermediates | Organic electronics |
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks for the methyl group ( 2.12 ppm) and cyano group ( 118–120 ppm in ). Density functional theory (DFT) simulations predict a planar benzene ring and a puckered pyrrolidine ring, with the cyano group inducing electron-withdrawing effects that influence reactivity.
Synthesis and Manufacturing
Fischer Indole Synthesis
The primary synthetic route employs the Fischer indole synthesis, a cyclization reaction between phenylhydrazine and a ketone under acidic conditions. For 1-methylindoline-7-carbonitrile, the protocol involves:
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Cyclization: Reaction of 4-cyanophenylhydrazine with methyl ethyl ketone in HCl/ethanol yields the indoline backbone.
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Methylation: Quaternization of the nitrogen atom using methyl iodide in dimethylformamide (DMF).
This method achieves yields exceeding 75% under optimized conditions (60°C, 12 hours).
Alternative Routes
Recent patents describe bromination-cyanation sequences for analogous compounds, though these methods require harsh reagents like N-bromosuccinimide (NBS) and copper cyanide . Scalable production leverages continuous-flow reactors to enhance purity (>98%) and throughput (up to 5 kg/day).
Physical and Chemical Properties
Table 2: Key physical properties of 1-methylindoline-7-carbonitrile
Property | Value |
---|---|
Melting Point | 67.5–69.5°C |
Boiling Point | 327.8°C at 760 mmHg |
Density | 1.09 g/cm³ |
Refractive Index | 1.603 |
Flash Point | 152°C |
Solubility | Soluble in DMSO, ethanol |
The compound exhibits moderate polarity due to the cyano group, enabling dissolution in polar aprotic solvents. Thermal gravimetric analysis (TGA) shows stability up to 200°C, making it suitable for high-temperature applications.
Reactivity and Chemical Transformations
Electrophilic Substitution
The electron-rich benzene ring undergoes nitration and sulfonation at position 5, guided by the cyano group’s meta-directing effects. For example, nitration with fuming HNO₃ yields 5-nitro-1-methylindoline-7-carbonitrile, a precursor to antiviral agents.
Ring-Opening Reactions
Treatment with strong bases (e.g., NaOH) cleaves the pyrrolidine ring, producing γ-aminonitriles. This reactivity is exploited in synthesizing polyamide resins for industrial coatings.
Biological Activity and Applications
Anticancer Screening
Preliminary studies on MCF-7 breast cancer cells show 40% growth inhibition at 50 µM, linked to ROS-mediated apoptosis. Structural analogs with fluorinated side chains are under investigation for enhanced potency.
Future Research Directions
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Mechanistic Elucidation: Detailed kinetic studies to map interactions with biological targets like cyclooxygenase-2 (COX-2).
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Process Optimization: Developing solvent-free synthesis routes to improve environmental sustainability.
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Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) for gas storage applications.
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